molecular formula C21H23N5O2 B2582980 3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 900883-89-8

3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2582980
CAS No.: 900883-89-8
M. Wt: 377.448
InChI Key: WXDJOUYMRRLCRW-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
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Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(2-ethyl-1H-imidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine core, which is known for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrazolo[1,5-a]pyrimidine core : This moiety is often associated with kinase inhibition.
  • Imidazole ring : Commonly found in antifungal and antibacterial agents.
  • Dimethoxyphenyl group : May contribute to the compound's lipophilicity and biological activity.

Molecular Formula

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

Molecular Weight

Molecular Weight=288.35 g mol\text{Molecular Weight}=288.35\text{ g mol}

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. The presence of the imidazole moiety suggests potential activity against various cancer cell lines. For instance:

  • Kinase Inhibition : Compounds with similar structures have shown inhibitory effects on kinases such as BRAF(V600E) and EGFR, which are critical in cancer progression .
  • Synergistic Effects : Studies have demonstrated that combining pyrazole derivatives with established chemotherapeutics like doxorubicin enhances cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) .

Anti-inflammatory and Antibacterial Properties

Pyrazole derivatives have also been reported to possess anti-inflammatory and antibacterial activities. This is particularly relevant given the imidazole ring's commonality in many antimicrobial agents:

  • Anti-inflammatory Mechanisms : Some studies suggest that these compounds can modulate inflammatory pathways, potentially reducing chronic inflammation associated with various diseases .
  • Antibacterial Activity : Preliminary data indicate that certain pyrazole derivatives exhibit notable antibacterial effects against specific pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their biological activity. Key factors include:

  • Substituents on the Pyrazole Ring : Variations in substituents can significantly affect potency and selectivity towards specific targets.
  • Lipophilicity : The presence of methoxy groups enhances solubility and permeability, potentially improving bioavailability .

Case Study 1: Antitumor Efficacy in Breast Cancer

A study investigated the efficacy of pyrazolo derivatives in MCF-7 and MDA-MB-231 cells. The findings revealed:

  • Cytotoxicity : Two specific derivatives exhibited significant cytotoxic effects compared to controls.
  • Combination Therapy : The combination of these derivatives with doxorubicin resulted in enhanced cell death through apoptosis assays, indicating a synergistic effect .

Case Study 2: Anti-inflammatory Potential

Another research focused on the anti-inflammatory properties of pyrazole derivatives. The results indicated:

  • Inhibition of Inflammatory Cytokines : Certain compounds reduced levels of pro-inflammatory cytokines in vitro.
  • Potential for Chronic Disease Management : These findings suggest that such compounds could be developed for treating chronic inflammatory conditions .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-(2-ethylimidazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-6-18-22-9-10-25(18)19-11-13(2)23-21-20(14(3)24-26(19)21)15-7-8-16(27-4)17(12-15)28-5/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDJOUYMRRLCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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